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Compound of Interest

Compound Name: 6-Chloropyrazine-2-carbonitrile

Cat. No.: B1346822 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the spectroscopic properties of 6-
Chloropyrazine-2-carbonitrile and its derivatives. By presenting key experimental data from

Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Mass

Spectrometry (MS), this document aims to provide valuable insights into the structural and

electronic characteristics of these compounds, which are significant in the fields of medicinal

chemistry and materials science.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 6-Chloropyrazine-2-
carbonitrile and a selection of its derivatives. The chosen derivatives illustrate the influence of

various substituents on the spectroscopic properties of the pyrazine ring.

Table 1: ¹H NMR Spectral Data (δ, ppm) in CDCl₃
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Substituent (at C-6) H-3 H-5 Other Protons

-Cl (6-Chloropyrazine-

2-carbonitrile)
8.86 (d, J = 1.6 Hz) 8.72 (d, J = 1.6 Hz) -

-H (Pyrazine-2-

carbonitrile)
9.21 (d, J = 1.5 Hz)

8.86 (dd, J = 2.5, 1.5

Hz)

8.79 (d, J = 2.5 Hz, H-

6)

-CH₃ (6-

Methylpyrazine-2-

carbonitrile)

8.65 (s) 8.55 (s) 2.65 (s, 3H, CH₃)

-NH₂ (6-

Aminopyrazine-2-

carbonitrile)

8.35 (d, J = 1.5 Hz) 7.95 (d, J = 1.5 Hz) 5.10 (br s, 2H, NH₂)

-OCH₃ (6-

Methoxypyrazine-2-

carbonitrile)

8.40 (s) 8.15 (s) 4.05 (s, 3H, OCH₃)

Note: Data for derivatives are based on 5-substituted pyrazine-2-carbonitriles as representative

examples of substituent effects.[1]

Table 2: ¹³C NMR Spectral Data (δ, ppm) in CDCl₃
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Substitue
nt (at C-6)

C-2 C-3 C-5 C-6 C≡N
Other
Carbons

-Cl (6-

Chloropyra

zine-2-

carbonitrile

)

~145 ~148 ~144 ~150 ~117 -

-H

(Pyrazine-

2-

carbonitrile

)

147.1 144.9 143.8 147.1 117.5 -

-NH₂ (5-

Aminopyra

zine-2-

carbonitrile

)

155.1 136.2 130.5 146.3 118.2 -

Note: Data for 6-Chloropyrazine-2-carbonitrile are estimated based on typical shifts for

similar structures. Data for other compounds are from literature sources for comparison.

Table 3: FTIR Spectral Data (cm⁻¹)
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Substituent (at C-6) ν(C≡N)
ν(C=N) / ν(C=C)
(ring)

Other Key Bands

-Cl (6-Chloropyrazine-

2-carbonitrile)
~2240 ~1580, 1470 ~1150 (C-Cl)

-H (Pyrazine-2-

carbonitrile)
2242 1580, 1475, 1420 3088 (νCHar)

-NH₂ (5-

Aminopyrazine-2-

carbonitrile)

~2225 ~1600, 1500
~3400, 3300 (N-H

stretch)

-OCH₃ (6-

Methoxypyrazine-2-

carbonitrile)

~2230 ~1590, 1490

~2950 (C-H stretch,

CH₃), ~1250 (C-O

stretch)

Note: Values are approximate and can vary based on the sampling method.

Table 4: Mass Spectrometry Data (m/z)
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Compound
Molecular
Formula

Molecular
Weight

[M]⁺ [M+H]⁺
Key
Fragments

6-

Chloropyrazin

e-2-

carbonitrile

C₅H₂ClN₃ 139.54 139/141 140/142
112/114 ([M-

HCN]⁺)

Pyrazine-2-

carbonitrile
C₅H₃N₃ 105.10 105 106

78 ([M-

HCN]⁺)

6-

Methylpyrazin

e-2-

carbonitrile

C₆H₅N₃ 119.12 119 120
92 ([M-

HCN]⁺)

6-

Aminopyrazin

e-2-

carbonitrile

C₅H₄N₄ 120.11 120 121
93 ([M-

HCN]⁺)

6-

Methoxypyra

zine-2-

carbonitrile

C₆H₅N₃O 135.12 135 136

108 ([M-

HCN]⁺), 104

([M-OCH₃]⁺)

Note: The presence of chlorine in 6-Chloropyrazine-2-carbonitrile results in a characteristic

M/M+2 isotopic pattern in a roughly 3:1 ratio.

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance III 400 MHz NMR spectrometer or an equivalent

instrument was used for acquiring ¹H and ¹³C NMR spectra.
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Sample Preparation: Samples were dissolved in deuterated chloroform (CDCl₃) to a

concentration of approximately 5-10 mg/mL. A small amount of tetramethylsilane (TMS) was

added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: Standard pulse programs were used for both ¹H and ¹³C acquisitions. For

¹H NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio.

For ¹³C NMR, proton-decoupled spectra were obtained.

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed,

phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova,

TopSpin). Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FTIR spectrometer or a similar instrument

equipped with a universal attenuated total reflectance (ATR) accessory was used.

Sample Preparation: A small amount of the solid sample was placed directly on the ATR

crystal. For solution-state measurements, the compound was dissolved in a suitable solvent

(e.g., chloroform), and a drop of the solution was placed on the crystal, allowing the solvent

to evaporate.

Data Acquisition: Spectra were typically recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. An average of 16-32 scans was taken to improve the signal-to-noise

ratio. A background spectrum of the clean ATR crystal was recorded prior to sample analysis.

Data Processing: The resulting spectrum was baseline-corrected and the peaks were labeled

with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Instrumentation: An Agilent 6460 Triple Quadrupole LC/MS system with an electrospray

ionization (ESI) source or a GC-MS system with an electron ionization (EI) source was

utilized.

Sample Preparation (ESI): Samples were dissolved in a suitable solvent such as methanol or

acetonitrile to a concentration of approximately 10 µg/mL. The solution was infused directly
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into the ESI source.

Data Acquisition: Mass spectra were recorded in the positive ion mode over a mass-to-

charge (m/z) range appropriate for the expected molecular weight of the compounds.

Data Processing: The mass spectra were recorded and analyzed to identify the molecular

ion peak and characteristic fragment ions.
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Caption: General workflow for the spectroscopic analysis of pyrazine derivatives.

Substituent Effects on Spectroscopic Properties
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Caption: Influence of substituent electronic effects on NMR and FTIR spectra.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1346822#spectroscopic-comparison-of-6-
chloropyrazine-2-carbonitrile-and-its-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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